molecular formula C5H7BLiNO3 B1399284 Lithium trihydroxy(pyridin-2-yl)borate CAS No. 1393822-96-2

Lithium trihydroxy(pyridin-2-yl)borate

Cat. No. B1399284
CAS RN: 1393822-96-2
M. Wt: 146.9 g/mol
InChI Key: HNDMBPNLZOETGU-UHFFFAOYSA-N
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Description

Lithium trihydroxy(pyridin-2-yl)borate is a chemical compound with the molecular formula C5H7BLiNO3 . It is also known by its IUPAC name: lithium;trihydroxy (2-pyridyl)boranuide .


Synthesis Analysis

The synthesis of Lithium trihydroxy(pyridin-2-yl)borate involves several steps. In one method, 2-bromo-pyridine is combined with n-butyllithium and Triisopropyl borate in tetrahydrofuran, hexane, and toluene at temperatures ranging from -78 to 0℃ for 3.75 hours. This is followed by the addition of isopropyl alcohol .


Molecular Structure Analysis

The molecular structure of Lithium trihydroxy(pyridin-2-yl)borate is represented by the InChI code: 1S/C5H7BNO3.Li/c8-6(9,10)5-3-1-2-4-7-5;/h1-4,8-10H;/q-1;+1 . The molecular weight of the compound is 146.87 .


Physical And Chemical Properties Analysis

Lithium trihydroxy(pyridin-2-yl)borate is a solid at room temperature . It has a molecular weight of 146.87 . The compound should be stored in an inert atmosphere, preferably in a freezer, under -20°C .

Scientific Research Applications

Modified Suzuki–Miyaura Cross-Coupling Reactions

Lithium trihydroxy(pyridin-2-yl)borate salts have been synthesized and used in modified Suzuki–Miyaura cross-coupling reactions. These pyridyl lithium trihydroxy and triisopropoxy 2-borate salts provide a viable alternative to unstable 2-pyridylboronic acids and their derivatives, offering a shelf-stable, isolable, and characterizable option for these reactions. This innovation opens up new possibilities for cross-coupling chemistry, particularly with sp2-hybridized nitrogen-containing heterocycles, enhancing the synthesis of complex organic molecules (Chen et al., 2012).

Pyrotechnic Colorants

The lithium salts of dihydrobis(pyrazol-1-yl)borate and similar compounds have been evaluated for their use as strontium- and chlorine-free red pyrotechnic colorants. These compounds have been found suitable for imparting red color to a pyrotechnic flame, addressing environmental and health concerns associated with traditional materials. Their high nitrogen content and the properties of a low combustion temperature and a reducing flame atmosphere make them promising candidates for the development of environmentally friendly pyrotechnics (Dufter et al., 2019).

Lithium Battery Electrolytes

Tris[2H-hexafluoroisopropyl)borate (THFPB) has been synthesized and studied as an additive for lithium battery electrolytes. The addition of THFPB to lithium battery electrolytes shows significant improvements in conductivity enhancement and electrochemical stability. This compound provides a potential solution for enhancing the performance of lithium batteries, particularly in terms of cycling efficiency and cycleability, by improving the interfacial stability between the electrolyte and the electrodes (Sun et al., 2002).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has the hazard statements H302-H315-H320-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting measures to prevent exposure and actions to take if exposure occurs .

Mechanism of Action

Target of Action

It is known that the compound has a boron atom and a lithium ion, which can coordinate with various biological targets .

Mode of Action

Lithium Trihydroxy(pyridin-2-yl)borate is an organoboron compound that exhibits certain reactivity due to the presence of a coordinated boron atom and lithium ion .

Pharmacokinetics

It is soluble in polar solvents such as water and methanol , which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lithium Trihydroxy(pyridin-2-yl)borate. It is generally stored under an inert atmosphere and in a freezer, under -20°C . This suggests that the compound may be sensitive to oxygen and temperature.

properties

IUPAC Name

lithium;trihydroxy(pyridin-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BNO3.Li/c8-6(9,10)5-3-1-2-4-7-5;/h1-4,8-10H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDMBPNLZOETGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=CC=CC=N1)(O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BLiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium trihydroxy(pyridin-2-yl)borate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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